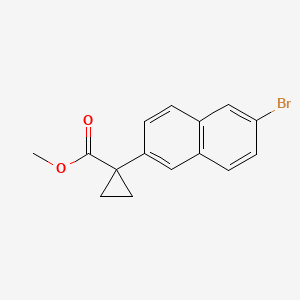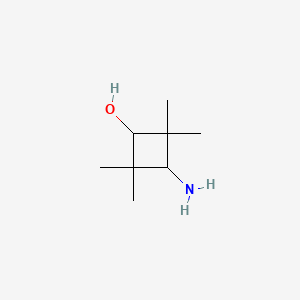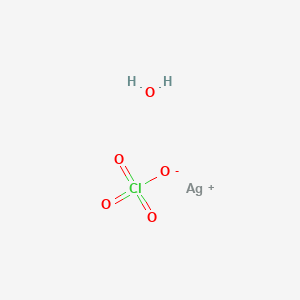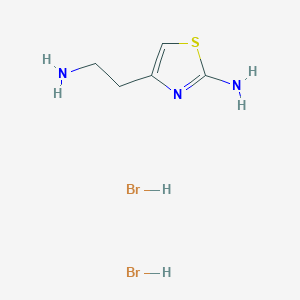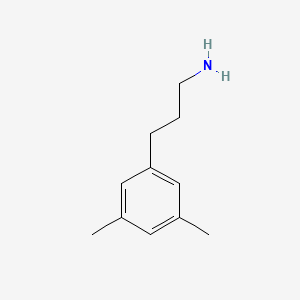
3,5-Dimethyl-benzenepropanamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
Research on analogues of 3,5-Dimethyl-benzenepropanamine has contributed to the understanding of steric effects in pharmacologically active compounds. For instance, Nichols and Kostuba (1979) studied the pharmacological effects of compounds structurally related to 3,5-Dimethyl-benzenepropanamine, finding that steric bulk on certain faces of the molecule affects activity (Nichols & Kostuba, 1979). This research highlights the importance of molecular structure in determining the biological activity of chemical compounds.
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, Shaojie (2004) investigated a method for synthesizing 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, a compound related to 3,5-Dimethyl-benzenepropanamine. This work demonstrated a cost-efficient and facile synthetic route suitable for large-scale preparation, providing valuable insights into the synthesis of complex organic molecules (Shaojie, 2004).
Vibrational Spectroscopy and Material Characterization
Dunkers and Ishida (1995) synthesized a compound related to 3,5-Dimethyl-benzenepropanamine to model the phenolic products from the ring-opening polymerization of benzoxazine monomers. Their work provided fundamental vibrational assignments through the analysis of infrared and Raman spectra, offering insights into the structural characterization of complex organic molecules (Dunkers & Ishida, 1995).
Bioevaluation and Pharmacological Activities
Zarafu et al. (2020) evaluated the anti-proliferative and antimicrobial activity of derivatives related to 3,5-Dimethyl-benzenepropanamine. Their findings revealed that some derivatives exhibited significant antimicrobial and anti-proliferative activities, underscoring the potential of these compounds in therapeutic applications (Zarafu et al., 2020).
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBENPDIWJNEOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCCN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide, (2E)-2-butenedioate (1:1)](/img/structure/B3102685.png)
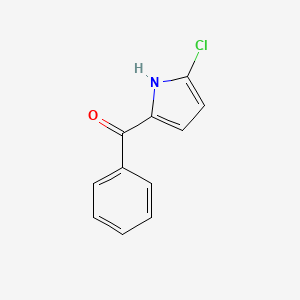


![8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3102709.png)
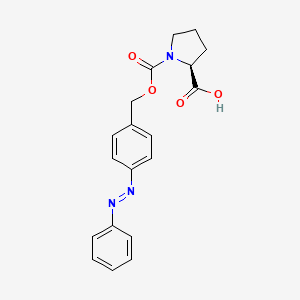
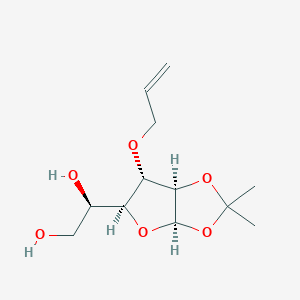

![1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole](/img/structure/B3102737.png)
